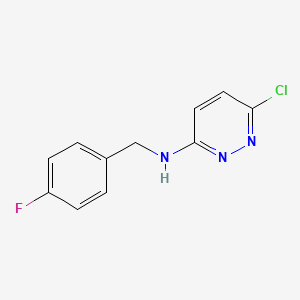

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

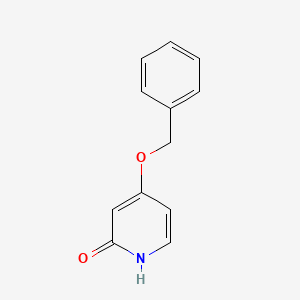

N-(4-fluorobenzyl)-6-chloropyridazin-3-amine is a useful research compound. Its molecular formula is C11H9ClFN3 and its molecular weight is 237.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Discovery and Characterization of Novel GPR39 Agonists The compound N-(4-fluorobenzyl)-6-chloropyridazin-3-amine has been involved in the discovery and characterization of novel GPR39 agonists. Research identified certain kinase inhibitors as novel GPR39 agonists. The signaling patterns of these compounds were characterized, revealing the unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This indicates potential applications in studying G protein–coupled receptors and understanding their signaling pathways in various physiological and pathological contexts (Sato, Huang, Kroeze, & Roth, 2016).

Unusual Synthesis Mechanisms The compound has also been noted in studies involving unusual synthetic mechanisms. In one study, the formation of an unexpected compound was observed during the synthesis process, which led to insights into self-catalyzed N-diarylation and other chemical reaction mechanisms. This highlights the compound's relevance in understanding and optimizing synthetic pathways in medicinal chemistry (Jha, 2005).

Applications in Drug Discovery Research has shown that this compound related structures can serve as scaffolds for developing a variety of polyfunctional systems with potential applications in drug discovery. This involves sequential nucleophilic aromatic substitution processes and highlights the compound's importance in the synthesis of diverse bioactive molecules with potential therapeutic applications (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Solubility and Chemical Properties Understanding the solubility of related compounds in different solvents is crucial for various applications, including formulation development and chemical process optimization. Studies on 6-chloropyridazin-3-amine have provided valuable data on its solubility in various solvents and the corresponding thermodynamic parameters, which can be informative for handling and processing the N-(4-fluorobenzyl) derivative as well (Cao, Liu, Lv, & Yao, 2012).

Mecanismo De Acción

Target of Action

Similar compounds such as 4-(4-fluorobenzyl)piperidine and (2S)-4-(4-fluorobenzyl)-N-(2-sulfanylethyl)piperazine-2-carboxamide have been shown to target Beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases like Alzheimer’s.

Mode of Action

Based on the structural similarity with other compounds, it can be hypothesized that it may interact with its target enzyme, potentially inhibiting its function and leading to changes in the biochemical processes .

Biochemical Pathways

If it indeed targets beta-secretase 1, it could potentially influence the amyloidogenic pathway in neurons, affecting the production of beta-amyloid peptide .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.

Result of Action

If it indeed targets beta-secretase 1, its action could potentially lead to a decrease in the production of beta-amyloid peptide, influencing the progression of neurodegenerative diseases like alzheimer’s .

Propiedades

IUPAC Name |

6-chloro-N-[(4-fluorophenyl)methyl]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLVFCHUZQYJNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NN=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429070 |

Source

|

| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872102-12-0 |

Source

|

| Record name | N-(4-fluorobenzyl)-6-chloropyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)